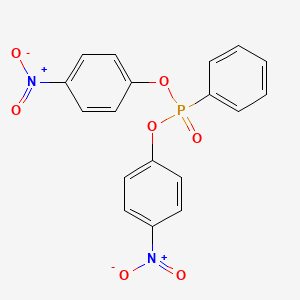
2,3,4-三硝基甲苯
描述
2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It is also known as 1-Methyl-2,3,4-trinitrobenzene . The average mass of 2,3,4-Trinitrotoluene is 227.131 Da .
Synthesis Analysis
The synthesis of trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis
The molecular structure of 2,3,4-Trinitrotoluene includes a benzene ring with a carbon bearing a nitro group . The 2,3,4-Trinitrotoluene molecule contains a total of 21 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .Physical And Chemical Properties Analysis
2,3,4-Trinitrotoluene has a density of 1.6±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 231.5±20.1 °C .科学研究应用
Explosive Material
TNT is best known as an explosive material with convenient handling properties . It has both military and civilian applications . The explosive yield of TNT is considered to be the standard measure of strength of explosive materials .
Hydraulic Fracturing
TNT has been used in conjunction with hydraulic fracturing, popularly known as fracking . This process is used to recover oil and gas from shale formations. The technique involves displacing and detonating nitroglycerin in hydraulically induced fractures followed by wellbore shots using pelletized TNT .
Chemical Synthesis
TNT is occasionally used as a reagent in chemical synthesis . In the laboratory, 2,4,6-trinitrotoluene is produced by a two-step process. A nitrating mixture of concentrated nitric and sulfuric acids is used to nitrate toluene to a mixture of mono- and di-nitrotoluene isomers, with careful cooling to maintain temperature .
Thermophysical Property Research
2,3,4-Trinitrotoluene has been used in thermophysical property research . The National Institute of Standards and Technology (NIST) has critically evaluated thermodynamic property data for this compound .
Environmental Impact Studies
TNT has been used in studies investigating its environmental impact . This includes research into its ecological impact, aqueous solubility, soil adsorption, chemical breakdown, and biodegradation .
Degradation Research
Research has been conducted into the degradation rate of TNT in aqueous solution . This is particularly relevant to its use in the demolition of structures, military activity, and the mining industry .
安全和危害
未来方向
The future directions of 2,3,4-Trinitrotoluene research could involve the development of a sensitive biosensor for environmental contaminants . Additionally, the TNT:PYRN co-crystal may be a promising intermediate energy explosive with low sensitivity and may be a desirable explosive alternative in the future instead of TNT for low-vulnerability formulations .
作用机制
Target of Action
2,3,4-Trinitrotoluene (TNT) is an explosive chemical that primarily targets the Pentaerythritol tetranitrate reductase in organisms like Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.
Mode of Action
The interaction of TNT with its target enzyme leads to a series of biochemical reactions. The chemical structure of TNT dictates that biological detoxification pathways predominantly follow the reductive transformation of the nitro groups . This interaction results in the formation of various metabolites, some of which can bind covalently to critical proteins .
Biochemical Pathways
The biodegradation of TNT involves several biochemical pathways. The primary pathway involves the reduction of nitro groups, leading to the formation of aromatic derivatives . These derivatives are still toxic and present a challenge for complete biodegradation. Certain bacteria have been identified that can further metabolize these derivatives, leading to less toxic end products .
Pharmacokinetics
It is known that tnt can be absorbed through the skin, leading to systemic toxicity
Result of Action
The result of TNT’s action at the molecular and cellular level is the production of various metabolites through the reduction of nitro groups. Some of these metabolites can bind covalently to proteins, potentially leading to toxic effects . Furthermore, TNT is classified as a class C carcinogen by the Environmental Protection Agency .
Action Environment
The action, efficacy, and stability of TNT are influenced by environmental factors. For instance, TNT is more rapidly and frequently self-polymerized and bound in oxic conditions than in anoxic conditions . Moreover, TNT is a major environmental pollutant due to its widespread use in military, industrial, and mining activities, and its persistence in the environment presents significant health and environmental concerns .
属性
IUPAC Name |
1-methyl-2,3,4-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOPBFLPLFWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208944 | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trinitrotoluene | |
CAS RN |
602-29-9 | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, 2,3,4-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















